![molecular formula C21H18N2O2 B2753881 11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether CAS No. 860786-96-5](/img/structure/B2753881.png)

11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

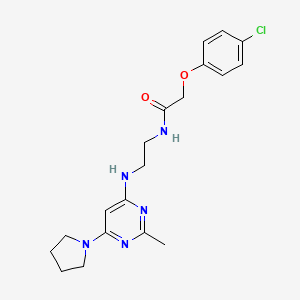

“11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether” is a chemical compound with the molecular formula C21H18N2O2 . It is also known as “16,19-dimethoxy-3,21-diazapentacyclo[11.8.0.0{2,10}.0{4,9}.0^{15,20}]henicosa-1(21),2(10),4(9),5,7,13,15(20),16,18-nonaene” and "5H-Acrindoline, 6,13-dihydro-8,11-dimethoxy-" .

Aplicaciones Científicas De Investigación

Synthesis and Evaluation for Anti-addictive Properties

The compound 11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether has been explored in the synthesis of racemic albifloranine and its congeners, including 18-methoxycoronaridine, for evaluation as anti-addictive agents. The total synthesis of albifloranine was completed in 13 steps with a 7% overall yield. Among the synthesized ester and ether derivatives, 18-methoxycoronaridine stands out as a non-toxic agent significantly reducing demand for morphine, cocaine, nicotine, and alcohol in rats, demonstrating potential in addiction treatment research (Bandarage, U., Kuehne, M., & Glick, S. D., 1999).

Chemical Synthesis and Reactions

This compound has also been involved in various chemical synthesis processes and reactions, illustrating its versatility in organic chemistry. For instance, methoxymercuration reactions and the synthesis of derivatives highlight its reactivity and potential for creating functionalized molecules for further chemical studies (Ferrier, R., & Prasit, P., 1980), (Kawasaki, T., et al., 1987).

Applications in Molecular Spectroscopy

Research on methanol and dimethyl ether in ZSM-5 has shed light on the formation of methoxy species from these compounds at varying temperatures. This work has implications for understanding the mechanism of hydrocarbon formation, emphasizing the compound's role in spectroscopic studies and catalysis (Forester, T., & Howe, R., 1987).

Photochemical Behavior and Synthetic Pathways

The photochemical behavior of N-acylated derivatives and the synthesis of optically active compounds highlight innovative approaches to organic synthesis and potential applications in designing light-responsive materials and molecules with unique optical properties (Winkler-Lardelli, B., et al., 1973).

Mecanismo De Acción

Propiedades

IUPAC Name |

8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-24-17-9-10-18(25-2)20-15(17)11-12-7-8-14-13-5-3-4-6-16(13)22-21(14)19(12)23-20/h3-6,9-11,22H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRMZEOCELYMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)NC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2753800.png)

![3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2753812.png)

![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)

![3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2753815.png)

![N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide](/img/structure/B2753820.png)

![6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753821.png)